

# Application Note: Quantitative Analysis of Etonogestrel in Serum by LC-MS/MS

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## Compound of Interest

Compound Name: Etonogestrel

Cat. No.: B1671717

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**Etonogestrel** (ENG) is a potent progestin and the active metabolite of desogestrel, widely used in hormonal contraceptives such as subdermal implants and vaginal rings. Accurate quantification of **etonogestrel** in serum is crucial for pharmacokinetic studies, therapeutic drug monitoring, and assessing patient adherence. This application note details a robust and sensitive method for the quantitative analysis of **etonogestrel** in human serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol provides a validated approach for sample preparation, chromatographic separation, and mass spectrometric detection.

## Experimental Protocols

### Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is a widely used method for extracting **etonogestrel** from a serum matrix.

- Materials:
  - Human serum samples
  - **Etonogestrel** analytical standard

- Internal Standard (IS): **Etonogestrel-d7** (ENG-d7) or D8-progesterone
- Methyl-t-butyl ether (MTBE) or Dichloromethane
- Methanol
- Formic Acid
- Microcentrifuge tubes
- Vortex mixer
- Centrifuge
- Nitrogen evaporator
- Procedure:
  - Thaw frozen serum samples and quality control (QC) samples at room temperature.
  - Pipette 250-500  $\mu$ L of serum into a microcentrifuge tube.
  - Add the internal standard solution to each sample.
  - Add 4.0 mL of methyl-t-butyl ether or 6 mL of dichloromethane to the tube.
  - Vortex the mixture for 10 minutes to ensure thorough mixing.
  - Centrifuge the samples at 1000 x g for 5 minutes to separate the aqueous and organic layers.
  - To freeze the aqueous layer, samples can be stored at  $\leq -70^{\circ}\text{C}$  for 10 minutes.
  - Carefully transfer the organic (upper) layer to a clean tube.
  - Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately  $40^{\circ}\text{C}$ .

- Reconstitute the dried extract in 100 µL of a solution of 25% methanol in water containing 0.1% formic acid.
- Vortex briefly and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

## Liquid Chromatography (LC) Conditions

- Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
- Column: A reversed-phase C18 or C8 column, such as a Zorbax Eclipse Plus C8 (50 x 2.1 mm, 3.5 µm) or a C18 BEH Acquity UPLC column, is suitable.
- Mobile Phase A: 0.1% Formic Acid in Water or 0.1% Ammonium Hydroxide in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile or 0.1% Ammonium Hydroxide in Methanol.
- Flow Rate: 0.250 - 1.0 mL/min.
- Gradient: A gradient elution is typically used to achieve optimal separation. An example gradient is as follows:
  - 0-1.7 min: 65% B
  - 1.8-2.7 min: 95% B
- Column Temperature: 40°C.
- Injection Volume: 10 µL.
- Run Time: Approximately 3.5 to 5.5 minutes.<sup>[1][2][3]</sup>

## Mass Spectrometry (MS) Conditions

- Instrumentation: A triple quadrupole mass spectrometer.
- Ionization Source: Electrospray Ionization (ESI) operated in positive ion mode.

- Scan Type: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
  - **Etonogestrel**: 325.2 → 257.2 m/z.[\[2\]](#)[\[4\]](#)
  - **Etonogestrel-d7** (IS): 332.2 → 263.2 m/z.[\[4\]](#)
- Instrument Parameters (example):
  - Capillary Voltage: 2.9 kV.[\[5\]](#)
  - Cone Voltage: 38 V.[\[5\]](#)
  - Desolvation Temperature: 500°C.[\[5\]](#)
  - Desolvation Gas Flow: 500 L/hr.[\[5\]](#)
  - Cone Gas Flow: 150 L/hr.[\[5\]](#)

## Data Presentation

The performance of the LC-MS/MS method for the quantification of **etonogestrel** in serum is summarized in the tables below. The data is compiled from various validated methods.

Table 1: Linearity and Sensitivity

Parameter	Value	Reference
Linearity Range	20 - 10,000 pg/mL	<a href="#">[2]</a>
50 - 2000 pg/mL	<a href="#">[1]</a> <a href="#">[5]</a>	
50 - 3604 pg/mL	<a href="#">[3]</a>	
Lower Limit of Quantification (LLOQ)	20 pg/mL	<a href="#">[2]</a>
50 pg/mL	<a href="#">[1]</a> <a href="#">[5]</a>	
Lower Limit of Detection (LOD)	25 pg/mL	<a href="#">[1]</a> <a href="#">[5]</a>

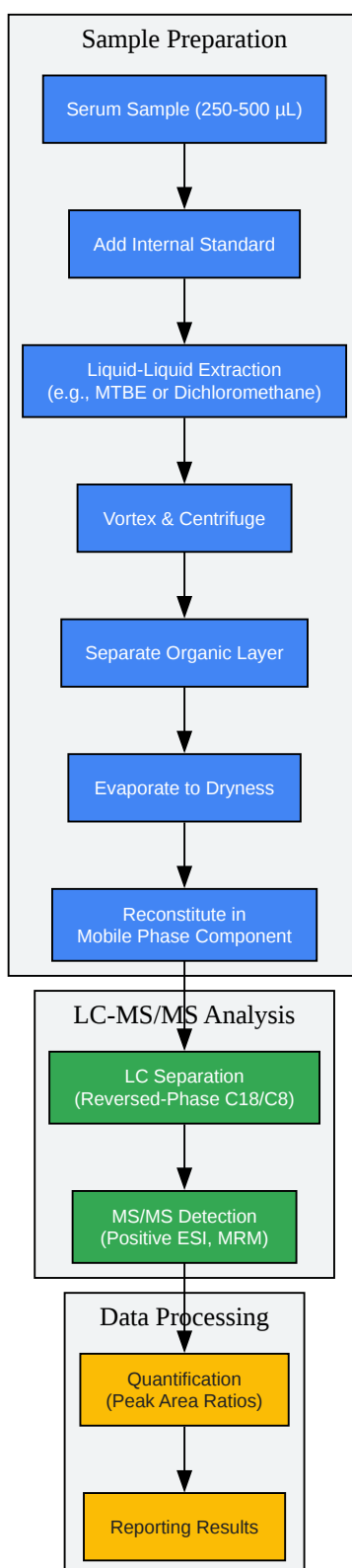
Table 2: Precision and Accuracy

Parameter	Value	Reference
Intra-assay Precision (%CV)	3.48 - 9.60%	<a href="#">[2]</a>
Inter-assay Precision (%CV)	2.95 - 12.6%	<a href="#">[2]</a>
Intra-assay Accuracy (%Bias)	0.55 - 5.55%	<a href="#">[2]</a>
Inter-assay Accuracy (%Bias)	-1.55 - 5.60%	<a href="#">[2]</a>

Table 3: Recovery and Matrix Effect

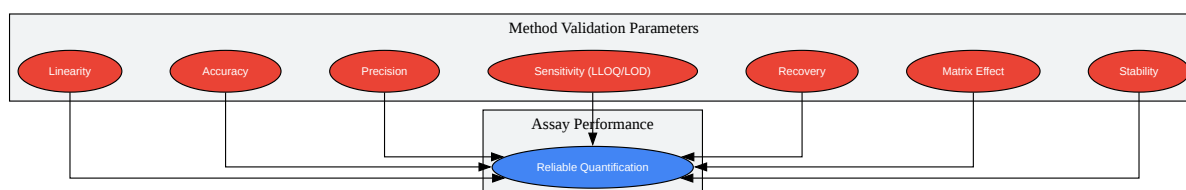
Parameter	Value	Reference
Average Recovery	87%	<a href="#">[1]</a> <a href="#">[5]</a>
Ion Suppression (Average)	31.6%	<a href="#">[2]</a>

## Mandatory Visualizations



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Caption: Experimental workflow for the quantitative analysis of **etonogestrel** in serum by LC-MS/MS.



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Caption: Key validation parameters ensuring reliable quantification in the LC-MS/MS assay.

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## References

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